molecular formula C20H19N3O3 B11604690 ethyl 2-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate

ethyl 2-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate

Cat. No.: B11604690
M. Wt: 349.4 g/mol
InChI Key: NRXULKSPHKRVME-UHFFFAOYSA-N
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Description

ETHYL 2-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE is an ester compound that features a complex structure with multiple functional groups. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Chemical Reactions Analysis

ETHYL 2-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

ETHYL 2-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to produce carboxylic acid and alcohol, which can then participate in various biochemical pathways . The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

ETHYL 2-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE can be compared with other esters such as ethyl acetate and methyl butyrate . While these compounds share the ester functional group, ETHYL 2-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOATE is unique due to its additional functional groups and complex structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate

InChI

InChI=1S/C20H19N3O3/c1-3-26-20(25)16-11-7-8-12-18(16)21-13-17-14(2)22-23(19(17)24)15-9-5-4-6-10-15/h4-13,22H,3H2,1-2H3

InChI Key

NRXULKSPHKRVME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=CC2=C(NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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